molecular formula C17H20N4OS B2943409 1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 894000-75-0

1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2943409
CAS No.: 894000-75-0
M. Wt: 328.43
InChI Key: FGYFASCJZJZERZ-UHFFFAOYSA-N
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Description

1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a pyridazine ring, and a pyridine ring, making it a unique structure for studying chemical reactions and biological interactions.

Preparation Methods

The synthesis of 1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their coupling. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful for studying biochemical pathways.

    Medicine: It may have potential as a pharmaceutical agent, given its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include those with piperidine, pyridazine, and pyridine rings, such as:

Compared to these compounds, 1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one has a unique combination of functional groups and ring structures, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-13-6-9-21(10-7-13)17(22)12-23-16-5-4-15(19-20-16)14-3-2-8-18-11-14/h2-5,8,11,13H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYFASCJZJZERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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